4'-ヒドロキシフェニルカルベジロール

概要

説明

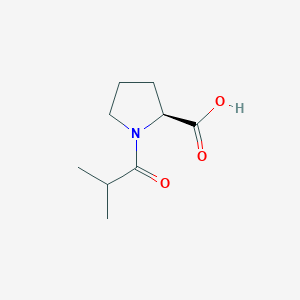

Carvedilol metabolite 4-Hydroxyphenyl Carvedilol is an active metabolite of the drug carvedilol, which is commonly used as a nonselective beta-adrenergic receptor antagonist for the treatment of hypertension and heart failure . This metabolite is formed primarily through the oxidation of carvedilol by the cytochrome P450 enzyme CYP2D6 . It is known to be a more potent beta-adrenergic receptor antagonist than carvedilol itself but has weaker vasodilatory activity .

科学的研究の応用

4-Hydroxyphenyl Carvedilol has several scientific research applications:

作用機序

4-ヒドロキシフェニルカルベジロールは、主にβアドレナリン受容体の拮抗作用によって効果を発揮します。 この作用は、アドレナリンやノルアドレナリンなどのカテコールアミンによる効果を阻害し、心拍数と血圧の低下をもたらします . この化合物は、抗酸化作用も示し、心血管疾患における治療効果に貢献しています .

類似化合物:

カルベジロール: 親化合物であり、非選択的βアドレナリンおよびαアドレナリン受容体拮抗薬です.

4-ヒドロキシカルベジロール: カルベジロールの別の代謝物で、βアドレナリン受容体拮抗作用が似ています.

デスメチルカルベジロール: カルベジロールの脱メチル化によって生成される代謝物です.

独自性: 4-ヒドロキシフェニルカルベジロールは、血管拡張作用が弱いにもかかわらず、カルベジロールに比べてβアドレナリン受容体拮抗薬としてより強力なことから、独自性があります . このため、βアドレナリン受容体相互作用と心血管薬理学に焦点を当てた研究に特に有用です。

生化学分析

Biochemical Properties

4’-Hydroxyphenyl Carvedilol plays a significant role in biochemical reactions due to its potent β-adrenergic receptor antagonist activity. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is CYP2D6, which oxidizes carvedilol to produce 4’-Hydroxyphenyl Carvedilol . This compound also inhibits the formation of DPPH radicals in a cell-free assay, indicating its antioxidant properties . Additionally, it has been shown to interact with β-adrenergic receptors, leading to its potent antagonist activity .

Cellular Effects

4’-Hydroxyphenyl Carvedilol influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By acting as a β-adrenergic receptor antagonist, it modulates the signaling pathways associated with these receptors, leading to changes in cellular responses . This compound also exhibits antioxidant properties, which can protect cells from oxidative stress and damage . Furthermore, its interaction with β-adrenergic receptors can influence gene expression and cellular metabolism, contributing to its overall cellular effects .

Molecular Mechanism

The molecular mechanism of 4’-Hydroxyphenyl Carvedilol involves its interaction with β-adrenergic receptors. As a potent β-adrenergic receptor antagonist, it binds to these receptors and inhibits their activity . This binding prevents the activation of downstream signaling pathways, leading to a reduction in cellular responses mediated by β-adrenergic receptors . Additionally, 4’-Hydroxyphenyl Carvedilol’s antioxidant properties contribute to its molecular mechanism by inhibiting the formation of DPPH radicals . This dual action of receptor antagonism and antioxidant activity underlies its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Hydroxyphenyl Carvedilol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard storage conditions, with a stability of up to four years when stored at -20°C . Studies have shown that its β-adrenergic receptor antagonist activity remains consistent over time, indicating its long-term efficacy . Additionally, its antioxidant properties have been observed to persist, providing sustained protection against oxidative stress .

Dosage Effects in Animal Models

The effects of 4’-Hydroxyphenyl Carvedilol vary with different dosages in animal models. Studies have shown that at lower doses, it effectively reduces heart rate and blood pressure by blocking β-adrenergic receptors . At higher doses, it may exhibit toxic or adverse effects, such as bradycardia and hypotension . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

4’-Hydroxyphenyl Carvedilol is involved in several metabolic pathways, primarily mediated by the cytochrome P450 enzyme CYP2D6 . This enzyme oxidizes carvedilol to produce 4’-Hydroxyphenyl Carvedilol, which is then further metabolized through various phase I and phase II reactions . These metabolic pathways involve the formation of other metabolites, such as 5’-Hydroxyphenyl Carvedilol and O-desmethyl Carvedilol, which contribute to the overall pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

The transport and distribution of 4’-Hydroxyphenyl Carvedilol within cells and tissues are influenced by various transporters and binding proteins. It has been observed to interact with P-glycoprotein, a transporter protein that plays a role in its cellular uptake and distribution . This interaction affects the localization and accumulation of the compound within different tissues, contributing to its overall pharmacokinetic profile . Additionally, its lipophilic nature facilitates its distribution across cell membranes, allowing it to reach its target receptors effectively .

Subcellular Localization

The subcellular localization of 4’-Hydroxyphenyl Carvedilol is primarily within the cytoplasm and cell membranes, where it interacts with β-adrenergic receptors . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is crucial for its activity and function, as it allows the compound to effectively bind to its target receptors and exert its biochemical effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyphenyl Carvedilol involves the oxidation of carvedilol. This process is typically carried out using cytochrome P450 enzymes, particularly CYP2D6 . The reaction conditions include the presence of oxygen and the enzyme in a suitable buffer solution.

Industrial Production Methods: In an industrial setting, the production of 4-Hydroxyphenyl Carvedilol can be achieved through biotransformation processes using microbial or enzymatic systems that express CYP2D6. This method ensures a high yield and purity of the metabolite .

化学反応の分析

反応の種類: 4-ヒドロキシフェニルカルベジロールは、以下の化学反応をいくつか起こします:

酸化: カルベジロールからこの代謝物を生成する主な反応。

還元: それほど一般的ではありませんが、還元反応はヒドロキシル基を修飾することができます。

置換: 特定の条件下では、ヒドロキシル基を他の官能基で置換することができます。

一般的な試薬と条件:

酸化: シトクロムP450酵素、酸素、緩衝液溶液。

還元: 水素化ホウ素ナトリウムなどの還元剤。

置換: 塩基の存在下で、ハロアルカンやアシルクロリドなどの試薬。

生成される主な生成物:

酸化: 4-ヒドロキシフェニルカルベジロール。

還元: 4-ヒドロキシフェニルカルベジロールの還元型。

置換: 4-ヒドロキシフェニルカルベジロールの様々な置換誘導体。

4. 科学研究への応用

4-ヒドロキシフェニルカルベジロールは、科学研究にいくつかの用途があります:

類似化合物との比較

Carvedilol: The parent compound, which is a nonselective beta-adrenergic and alpha-adrenergic receptor antagonist.

4-Hydroxycarvedilol: Another metabolite of carvedilol with similar beta-adrenergic receptor antagonism.

Desmethylcarvedilol: A metabolite formed through the demethylation of carvedilol.

Uniqueness: 4-Hydroxyphenyl Carvedilol is unique due to its higher potency as a beta-adrenergic receptor antagonist compared to carvedilol, despite having weaker vasodilatory activity . This makes it particularly useful in research focused on beta-adrenergic receptor interactions and cardiovascular pharmacology.

特性

IUPAC Name |

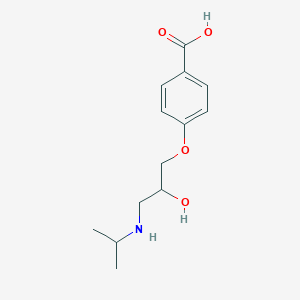

4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJHEORDHXCJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404402 | |

| Record name | 4'-Hydroxyphenyl Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142227-49-4 | |

| Record name | 4-Hydroxycarvedilol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142227494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxyphenyl Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYCARVEDILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02L7A715Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

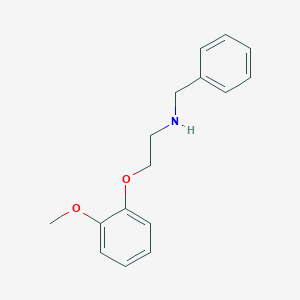

![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)